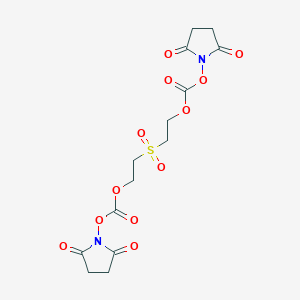
3-Aminophenylacetic acid
Übersicht
Beschreibung
Synthesis Analysis
Research into the synthesis of 3-Aminophenylacetic acid and its derivatives focuses on efficient methods for production and modification to enhance its utility in further applications. For example, enantioselective synthesis methods have been developed for β-amino acid derivatives, highlighting the importance of 3-Aminophenylacetic acid in constructing complex molecules with high precision (Zhu, Chen, & Zhang, 1999).
Molecular Structure Analysis
The molecular structure of 3-Aminophenylacetic acid has been explored through various spectroscopic methods. Studies utilizing Density Functional Theory (DFT) calculations have provided insights into the molecule's stable conformers, vibrational spectra, and the effects of conformation and intermolecular hydrogen bonding on its fundamental bands (Akkaya, Balci, Goren, & Akyuz, 2015).
Chemical Reactions and Properties
The chemical reactivity of 3-Aminophenylacetic acid is central to its utility in synthesizing polymers and other organic molecules. For instance, its electropolymerization has been studied to create supportive films for biomolecule immobilization in biosensors, demonstrating the compound's versatility (Ferreira, Machado, Tiago, Madurro, & Abrahão, 2012).
Physical Properties Analysis
Investigations into the physical properties of 3-Aminophenylacetic acid and its derivatives, such as solubility in various solvents and pH-dependent behaviors, have been conducted to understand better its applications in different chemical environments. The solubility characteristics and pH responses of its hexafluorosilicate derivatives have been specifically studied, providing valuable data for its use in potential anti-caries agents (Lytvynchuck, Hrytsiuk, & Gelmboldt, 2022).
Chemical Properties Analysis
The compound's chemical properties, such as its ability to participate in hydrogen bonding and its reactivity in various chemical reactions, are crucial for its application in synthesis and material science. The formation of complex structures, like diblock copolymer nano-objects stabilized by poly(amino acid methacrylate), showcases the adaptability and functional significance of 3-Aminophenylacetic acid in advanced materials research (Ladmiral, Charlot, Semsarilar, & Armes, 2015).
Wissenschaftliche Forschungsanwendungen
Enantioselective Amino Acid Separation : The 3-amino derivative of beta-cyclodextrin (CD3NH2) is effective in separating phenylalanine and tyrosine racemates by ligand exchange capillary electrophoresis, demonstrating a promising method for enantioselective amino acid separation (Cucinotta et al., 2004).
Capillary Electrophoresis of Amino Acids : Free zone capillary electrophoresis can effectively separate 3-carboxyphenyl-substituted amino acids into their enantiomers. This method is suitable for amino acid oxidase and decarboxylase assays (Bjergegaard et al., 1999).
Biological Significance and Therapeutic Uses : R,-diamino acids and their derivatives, including 3-aminophenylacetic acid, have diverse biological significance. They have potential applications in fuel cells, motion propelling, and food chemistry (Viso et al., 2011).
Antimicrobial Activity : Derivatives of 4-aminophenylacetic acid show promising antimicrobial activity. This is particularly notable when synthesized using (dioxoisoindolin-2-yl)phenylacetic acid as a key intermediate (Bedair et al., 2006).
Antiinflammatory Agents : Substituted 2-aminophenylacetic acid derivatives demonstrate increased anti-inflammatory activity, with the 3-benzoyl series being particularly potent in vivo (Walsh et al., 1982).
Dopamine Metabolism : Monoamine oxidase, crucial in dopamine metabolism in the brain, shows capacity for the plausible inactivation rate of dopamine in this tissue. This is relevant considering the role of phenylacetic acid derivatives in neurological contexts (Rosengren, 1960).
Amyloid-like Fibrils Formation : Synthetic peptides containing 3-aminophenylacetic acid form amyloid-like fibrils. These share common structural features with neurodegenerative diseases like Alzheimer's and Prion-protein diseases, indicating potential significance in understanding these conditions (Maji et al., 2002).
Safety And Hazards
3-Aminophenylacetic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSKZLBLGHBCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931848 | |
| Record name | (3-Aminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenylacetic acid | |
CAS RN |
14338-36-4 | |
| Record name | (3-Aminophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary research areas focusing on 3-Aminophenylacetic acid?
A1: The provided research papers highlight two main avenues of exploration for 3-Aminophenylacetic acid:
- Precursor for other compounds: One study demonstrates its use as a starting material for synthesizing 3-Mercaptophenylacetic acid via diazotization and hydrolytic reactions. [] This highlights its potential as a building block in organic synthesis.
- Model compound in peptide research: Several studies utilize 3-Aminophenylacetic acid to create model peptides. [, , , , ] This is due to its structural similarity to natural amino acids, making it valuable for studying peptide self-assembly and hydrogen bonding interactions.
Q2: What unique structural features of 3-Aminophenylacetic acid make it suitable for peptide research?
A: 3-Aminophenylacetic acid is a non-coded amino acid that readily forms a stable 5-membered NH...N hydrogen-bonded molecular scaffold when incorporated into dipeptides. [, ] This specific interaction is crucial for stabilizing secondary structures in peptides and proteins. Researchers have confirmed these structural features through both crystallography and solution-based studies. [, ]
Q3: Can you elaborate on the significance of 3-Aminophenylacetic acid forming a supramolecular β-sheet-like structure?
A: The ability of a pseudo-peptide containing 3-Aminophenylacetic acid to self-assemble into a supramolecular β-sheet-like structure in its crystal form is significant. [, ] β-sheets are crucial structural motifs in many proteins, often associated with specific functions. Therefore, this finding opens avenues for designing novel materials with tailored properties mimicking those found in biological systems.
Q4: What spectroscopic techniques are commonly used to study 3-Aminophenylacetic acid?
A: Researchers utilize vibrational spectroscopy, particularly in conjunction with Density Functional Theory (DFT) calculations, to investigate the structural properties of 3-Aminophenylacetic acid. [] This approach helps to correlate experimental vibrational frequencies with theoretical predictions, providing insights into molecular vibrations and structural features.
Q5: Beyond its use in peptide research, are there other potential applications for 3-Aminophenylacetic acid?
A: While the provided papers primarily focus on its role in peptide chemistry, its use as a precursor to 3-Mercaptophenylacetic acid [] suggests further applications. Thiol-containing compounds like 3-Mercaptophenylacetic acid have various applications in organic synthesis and material science. Further research is needed to explore these possibilities fully.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)





